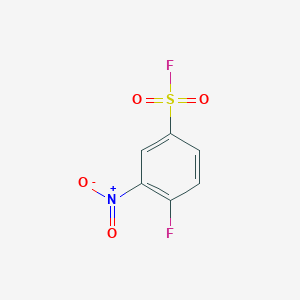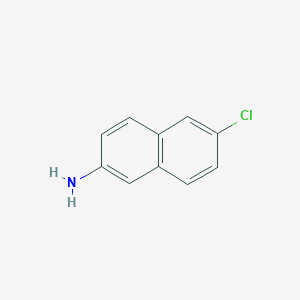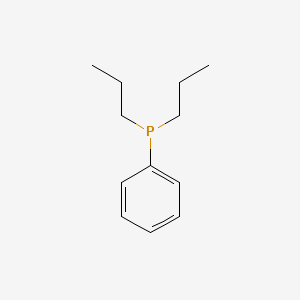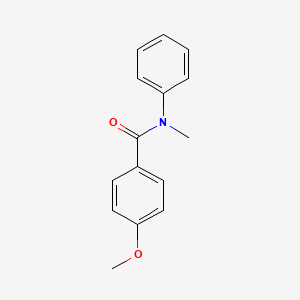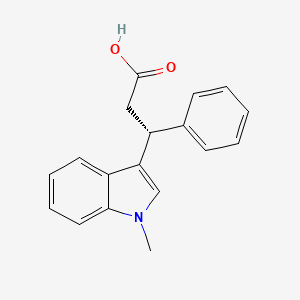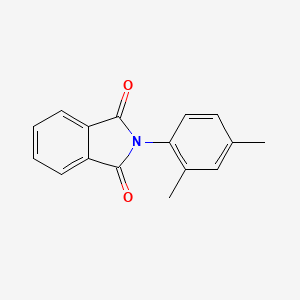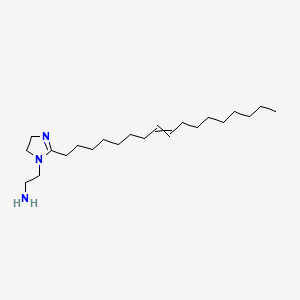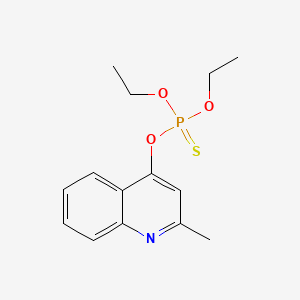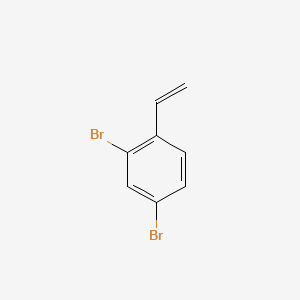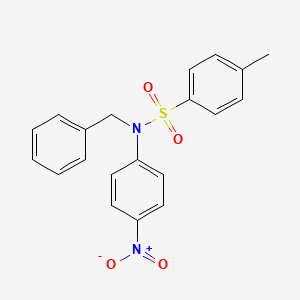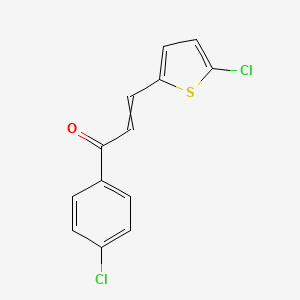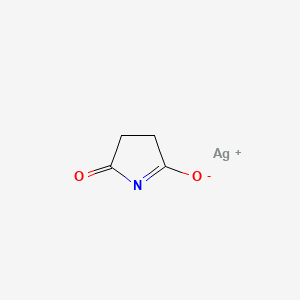
Silver succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver succinimide is a compound that combines silver with succinimide, an organic compound with the formula (CH₂)₂(CO)₂NH. Succinimide is classified as a cyclic imide and is used in various organic syntheses and industrial processes, including silver plating . This compound is particularly noted for its applications in electroplating and its potential in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver succinimide can be synthesized through the reaction of silver nitrate with succinimide in an aqueous solution. One method involves dissolving silver nitrate in water and then adding a solution of succinimide. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .
Industrial Production Methods
In industrial settings, this compound is often produced using an electroplating method. This involves using a succinimide silver plating solution, which contains silver ions and succinimide, to deposit a layer of silver onto a substrate. The electroplating process is conducted in an alkaline solution, and the conditions are carefully controlled to ensure the quality and uniformity of the silver coating .
Analyse Chemischer Reaktionen
Types of Reactions
Silver succinimide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other oxidation products.
Reduction: It can be reduced to elemental silver under certain conditions.
Substitution: This compound can participate in substitution reactions where the succinimide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
Oxidation: Silver oxide and other silver-containing compounds.
Reduction: Elemental silver.
Substitution: Various substituted succinimide derivatives.
Wissenschaftliche Forschungsanwendungen
Silver succinimide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: Employed in the study of biological systems and as a component in certain biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and its use in medical devices and coatings.
Industry: Utilized in electroplating processes to provide corrosion-resistant coatings on various substrates
Wirkmechanismus
The mechanism by which silver succinimide exerts its effects involves the interaction of silver ions with various molecular targets. Silver ions can bind to proteins, nucleic acids, and other biomolecules, disrupting their function and leading to cellular toxicity. This mechanism is particularly relevant in its antimicrobial action, where silver ions can damage bacterial cell walls and interfere with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-hydroxy-succinimide: Another succinimide derivative used in similar applications.
N-bromosuccinimide: Used as a brominating agent in organic synthesis.
Silver nitrate: A common silver compound used in various chemical reactions and industrial processes
Uniqueness
Silver succinimide is unique due to its combination of silver and succinimide, which imparts specific properties such as enhanced electroplating capabilities and potential antimicrobial effects. Compared to other silver compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
55047-82-0 |
|---|---|
Molekularformel |
C4H5AgNO2 |
Molekulargewicht |
206.96 g/mol |
IUPAC-Name |
pyrrolidine-2,5-dione;silver |
InChI |
InChI=1S/C4H5NO2.Ag/c6-3-1-2-4(7)5-3;/h1-2H2,(H,5,6,7); |
InChI-Schlüssel |
ZNFFXFIEWVNCJO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N=C1[O-].[Ag+] |
Kanonische SMILES |
C1CC(=O)NC1=O.[Ag] |
Key on ui other cas no. |
55047-82-0 |
Verwandte CAS-Nummern |
123-56-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Cyanoethyl)amino]benzoic acid](/img/structure/B1618171.png)

